Haloperidol Glucuronide

Drug Metabolism Pharmacokinetics UGT Enzymology

Bioanalytical labs quantifying haloperidol disposition face a critical gap: assays using only parent drug standards miss the predominant circulating metabolite. Haloperidol Glucuronide accounts for 50-60% of haloperidol biotransformation, with plasma concentrations significantly exceeding those of the parent drug. Procure this fully characterized reference standard to ensure accurate LC-MS/MS quantification, validate ANDA bioequivalence methods per FDA/ICH guidelines, and enable patient adherence monitoring via patented β-glucuronidase hydrolysis protocols. Supplied with comprehensive characterization data; cannot be substituted by haloperidol or reduced haloperidol standards due to fundamentally different chromatographic retention, ionization efficiency, and water solubility.

Molecular Formula C₂₇H₃₁ClFNO₈
Molecular Weight 551.99
CAS No. 100442-88-4
Cat. No. B1147118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol Glucuronide
CAS100442-88-4
Synonyms4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl β-D-Glucopyranosiduronic Acid;  Haloperidol Glucuronide; 
Molecular FormulaC₂₇H₃₁ClFNO₈
Molecular Weight551.99
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol Glucuronide Reference Standard


Haloperidol Glucuronide (CAS 100442-88-4), also referred to as Haloperidol β-D-Glucuronide, is the major phase II O-glucuronide conjugate of the first-generation antipsychotic drug haloperidol [1]. This metabolite is formed endogenously via the action of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, which catalyze the transfer of glucuronic acid to the parent drug [2]. As a well-characterized analytical reference standard, it is supplied with comprehensive characterization data and is essential for the development and validation of quantitative LC-MS/MS assays used in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology .

Haloperidol Glucuronide Substitution Limitations


Procuring the correct metabolite reference standard is critical for analytical accuracy. Haloperidol Glucuronide cannot be substituted by standards of the parent drug (haloperidol) or its primary reduced metabolite (reduced haloperidol) due to fundamentally different physicochemical properties, chromatographic behavior, and biological significance. Haloperidol Glucuronide is a highly water-soluble conjugate, whereas the parent drug is lipophilic . This results in distinct retention times in reversed-phase HPLC and different ionization efficiencies in LC-MS/MS [1]. Crucially, glucuronidation accounts for 50-60% of haloperidol's biotransformation, making Haloperidol Glucuronide the predominant circulating and excreted metabolite in humans, far exceeding the concentrations of the parent drug or reduced haloperidol [2]. Using a non-glucuronide standard would lead to inaccurate quantification, compromised method validation, and failure to meet regulatory requirements for bioanalytical studies.

Haloperidol Glucuronide Quantitative Evidence


Glucuronidation Dominance in Clearance

In human hepatic clearance, glucuronidation to form Haloperidol Glucuronide is the quantitatively dominant pathway, contributing a greater proportion to intrinsic clearance than carbonyl reduction to reduced haloperidol [1]. This establishes Haloperidol Glucuronide as the most significant metabolite for comprehensive pharmacokinetic assessment.

Drug Metabolism Pharmacokinetics UGT Enzymology

Plasma Concentration Advantage

In a clinical study of 39 psychiatric patients receiving regular haloperidol, the steady-state plasma concentration of Haloperidol Glucuronide (HAL-GL) was found to be significantly higher than that of the parent drug haloperidol (HAL), reduced haloperidol (RHAL), or reduced haloperidol glucuronide (RHAL-GL) [1]. This data directly contradicts any assumption that the parent drug is the primary analyte for monitoring.

Therapeutic Drug Monitoring Clinical Pharmacology Bioanalysis

UGT Isoform Specificity

The formation of Haloperidol O-Glucuronide is catalyzed by multiple UGT isoforms (UGT1A4, UGT1A9, UGT2B7) with distinct kinetic parameters, whereas N-glucuronidation is solely catalyzed by UGT1A4 and represents a minor pathway (>10-fold difference) [1]. The primary isoform, UGT2B7, contributes approximately 70% of the activity in human liver microsomes [1]. This contrasts with the formation of reduced haloperidol, which is mediated by a different enzyme system (carbonyl reductase).

In Vitro Metabolism Drug-Drug Interaction Pharmacogenomics

Patent-Based Adherence Monitoring

A patent (US20170029866) discloses methods for monitoring adherence to haloperidol therapy that require hydrolysis of Haloperidol Glucuronide using β-glucuronidase to liberate the parent drug for detection [1]. The patent notes that unchanged haloperidol is present in urine at less than 1% of the dose, and that prior methods failing to account for glucuronide metabolites suffered from a high risk of false-negative results [1]. The method explicitly requires a Haloperidol Glucuronide reference standard for method development and validation of the hydrolysis step.

Therapeutic Adherence Forensic Toxicology Analytical Method Patent

Haloperidol Glucuronide Applications


LC-MS/MS Assay for Pharmacokinetic Studies

Given its status as the major plasma metabolite, Haloperidol Glucuronide is an indispensable analyte for developing and validating LC-MS/MS methods intended for comprehensive pharmacokinetic profiling. As demonstrated in clinical studies, plasma concentrations of Haloperidol Glucuronide significantly exceed those of the parent drug and reduced metabolites [1]. An assay without this standard cannot accurately quantify the predominant circulating species, leading to an incomplete and potentially misleading pharmacokinetic model. Procurement is mandatory for laboratories conducting bioequivalence studies or detailed in vivo metabolic investigations.

ANDA Method Validation

For pharmaceutical companies developing generic haloperidol formulations, demonstrating bioequivalence to the reference listed drug (RLD) is a critical step in the ANDA process. This requires a validated bioanalytical method that includes the major metabolite, Haloperidol Glucuronide. Vendors supply this compound as a high-purity reference standard with comprehensive characterization data, explicitly for use in analytical method validation (AMV) and quality control (QC) to meet stringent FDA and ICH guidelines [2]. Its use is a de facto requirement for a successful regulatory submission.

β-Glucuronidase-Based Adherence Monitoring

Laboratories offering or developing therapeutic drug monitoring services can implement the patented method for assessing patient adherence to haloperidol therapy [3]. This method, which overcomes the high false-negative rate of standard urine tests, is contingent upon the hydrolysis of Haloperidol Glucuronide. Establishing and validating this protocol within a clinical or forensic laboratory requires the procurement of the Haloperidol Glucuronide standard to create calibration curves and validate the efficiency of the enzymatic hydrolysis step.

DDI and Pharmacogenomics for UGT2B7

Researchers investigating the impact of genetic polymorphisms or co-administered drugs (e.g., UGT2B7 inhibitors like gemfibrozil) on haloperidol metabolism require a purified Haloperidol Glucuronide standard. This compound is used as a quantitative reference in in vitro assays with human liver microsomes (HLM) or recombinant enzymes to measure the formation rate of the O-glucuronide [4]. Its use enables precise determination of kinetic parameters (Km, Vmax) and the calculation of percent inhibition or relative activity factors, which is not possible using the parent drug or other metabolite standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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